molecular formula C10H6BrF2NO2 B1447709 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid CAS No. 1805592-66-8

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid

Cat. No.: B1447709
CAS No.: 1805592-66-8
M. Wt: 290.06 g/mol
InChI Key: FUQWFVIQZPNQOO-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid is an organic compound that features a bromine, cyano, and difluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, cyano, and difluoromethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-phenylacetic acid
  • 2-Cyano-2-phenylacetic acid
  • 2-(Difluoromethyl)phenylacetic acid

Uniqueness

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid is unique due to the presence of all three functional groups (bromine, cyano, and difluoromethyl) on the phenyl ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-5(3-8(15)16)1-2-6(10(12)13)7(9)4-14/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWFVIQZPNQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid

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